molecular formula C18H25N3O4 B5395837 N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5395837
M. Wt: 347.4 g/mol
InChI Key: JDHOQVXDRAUFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide, also known as CP-945,598, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it has been suggested that it acts as a selective antagonist of the dopamine D3 receptor. This receptor is known to be involved in the regulation of mood, motivation, and reward. By blocking this receptor, N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide may help to alleviate symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. Additionally, N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to reduce locomotor activity and induce sedation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more specific targeting of this receptor and reduces the risk of off-target effects. However, one limitation of using N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide is its relatively low potency compared to other dopamine receptor antagonists. This may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is its potential as a treatment for drug addiction. Due to its selectivity for the dopamine D3 receptor, N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide may be able to reduce drug-seeking behavior in individuals with addiction. Additionally, further research could explore the potential of N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide as a treatment for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, future research could focus on improving the potency and selectivity of N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide to enhance its usefulness in experimental settings.

Synthesis Methods

The synthesis of N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves the condensation of 2,3-dimethoxybenzaldehyde and cyclopropylamine to form the corresponding Schiff base. The Schiff base is then reacted with ethyl chloroacetate to form the desired product. The yield of this reaction is reported to be around 70-80%.

Scientific Research Applications

N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipsychotic activities. Additionally, N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been studied as a potential treatment for various disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-cyclopropyl-2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-15-5-3-4-12(17(15)25-2)11-21-9-8-19-18(23)14(21)10-16(22)20-13-6-7-13/h3-5,13-14H,6-11H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHOQVXDRAUFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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